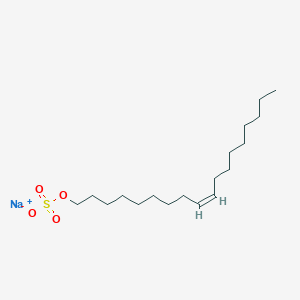

Sodium oleyl sulfate

Description

Properties

CAS No. |

1847-55-8 |

|---|---|

Molecular Formula |

C18H35NaO4S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

sodium;[(Z)-octadec-9-enyl] sulfate |

InChI |

InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |

InChI Key |

MWZFQMUXPSUDJQ-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Other CAS No. |

1847-55-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Sodium Oleyl Sulfate for Laboratory Use: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of sodium oleyl sulfate, a widely used anionic surfactant. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual representations of the synthesis pathway and workflow.

Introduction

This compound is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties. Its applications span various fields, including cosmetics, personal care products, and pharmaceutical formulations.[1] The synthesis of this compound with a high degree of unsaturation in the oleyl chain is crucial for maintaining its desired physicochemical properties. This guide focuses on a robust laboratory method for its preparation, emphasizing the preservation of the carbon-carbon double bond.

Synthesis Pathway

The synthesis of this compound is typically achieved through the sulfation of oleyl alcohol. Various sulfating agents can be employed, including sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid.[2][3] The use of sulfamic acid is particularly advantageous as it allows for a high retention of the double bond in the oleyl group, which is critical for the surfactant's performance.[4] The reaction proceeds in two main steps: the sulfation of oleyl alcohol to form oleyl hydrogen sulfate, followed by neutralization with a sodium base to yield the final product, this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound using sulfamic acid, a method known for its high yield and preservation of the oleyl chain's unsaturation.

Materials and Equipment

-

Reactants: Oleyl alcohol (reagent grade), Sulfamic acid (99%), Sodium hydroxide (pellets or 50% solution), Urea (optional catalyst), Absolute ethanol, Chloroform.

-

Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, pH meter or pH paper, rotary evaporator, Buchner funnel and flask, vacuum pump.

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add oleyl alcohol and sulfamic acid. A molar ratio of 1:1.05 to 1:1.2 of oleyl alcohol to sulfamic acid is recommended to ensure complete sulfation. The addition of a catalytic amount of urea (e.g., 0.05 molar equivalents relative to oleyl alcohol) can accelerate the reaction.[5][6][7]

-

Sulfation Reaction: Heat the reaction mixture to 90-100°C with continuous stirring. Maintain this temperature for 2-4 hours.[7] The reaction progress can be monitored by periodically taking a small sample, dissolving it in water, and checking the pH. The pH will decrease as the reaction proceeds due to the formation of the acidic oleyl hydrogen sulfate.

-

Neutralization: After the reaction is complete (indicated by a stable acidic pH), cool the mixture to 40-50°C. Slowly add a 30-50% aqueous solution of sodium hydroxide with vigorous stirring to neutralize the reaction mixture.[7] Monitor the pH closely and add the sodium hydroxide solution until the pH of the mixture reaches 7.0-8.5. This step should be performed carefully as it is an exothermic reaction.

-

Isolation of Crude Product: The resulting mixture contains this compound, unreacted starting materials, and inorganic salts (sodium sulfate). The crude product can be isolated by removing the water under reduced pressure using a rotary evaporator.

Purification

-

Recrystallization: Dissolve the crude solid in a minimal amount of a warm ethanol-water mixture (e.g., 70:30 v/v).

-

Precipitation of Inorganic Salts: Cool the solution to 0-5°C and hold it at this temperature for several hours. The inorganic salts (sodium sulfate) are significantly less soluble in the cold ethanol-water mixture and will precipitate out.

-

Isolation of Pure Product: Filter the cold solution using a Buchner funnel to remove the precipitated inorganic salts.

-

Final Drying: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water. The resulting solid is the purified this compound. Further washing with cold absolute ethanol or chloroform can be performed to remove any remaining impurities.[7] The final product should be dried under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Oleyl Alcohol (MW: 268.49 g/mol ) | 26.85 g (0.1 mol) | |

| Sulfamic Acid (MW: 97.09 g/mol ) | 11.65 g (0.12 mol) | A 1.2 molar excess is used to drive the reaction to completion. |

| Sodium Hydroxide (MW: 40.00 g/mol ) | ~4.8 g (in solution) (0.12 mol) | Amount required for neutralization of oleyl hydrogen sulfate and excess sulfamic acid. |

| Reaction Conditions | ||

| Temperature | 90-100°C | |

| Reaction Time | 2-4 hours | |

| Product | ||

| This compound (MW: 370.53 g/mol ) | Theoretical Yield: 37.05 g | |

| Typical Actual Yield: ~33.3 g (90%) | The yield can vary depending on reaction conditions and purification efficiency. | |

| Purity | ||

| Double Bond Retention | > 95% | Achievable with the sulfamic acid method.[4] |

| Final Purity | > 95% | After purification.[2] |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the sulfate group (S=O stretching around 1220-1250 cm⁻¹ and S-O stretching around 1060-1080 cm⁻¹), the C-O-S linkage, and the C=C double bond (around 1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the vinyl protons of the double bond (typically in the range of 5.3-5.4 ppm) and the protons of the methylene group attached to the sulfate group (around 4.0-4.2 ppm). The integration of these signals can be used to confirm the structure and assess the retention of the double bond.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2452943A - Catalyzed sulfamic acid sulfation - Google Patents [patents.google.com]

- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106977428A - Improve the method for preparing lauryl sodium sulfate - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of Sodium Oleyl Sulfate as a Surfactant

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Oleyl Sulfate (SOS) is an anionic surfactant of significant interest in various scientific and industrial fields, including cosmetics, cleaning formulations, and drug delivery systems.[1][2][3] Its efficacy stems from its amphiphilic molecular structure, characterized by a hydrophilic sulfate head group and a long, hydrophobic oleyl tail.[4] A defining feature of SOS is the cis-double bond within its C18 oleyl chain, which introduces a "kink" that critically influences its physicochemical properties, such as molecular packing, solubility, and aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.[5] This guide provides an in-depth exploration of the core mechanisms governing its surfactant activity, supported by quantitative data, detailed experimental protocols, and schematic visualizations.

Core Mechanism of Action

The surfactant properties of this compound are driven by its amphiphilic nature. The molecule is composed of two distinct moieties: a polar, water-soluble (hydrophilic) sulfate head and a nonpolar, water-insoluble (hydrophobic) oleyl tail.[4] This dual character dictates its behavior in aqueous and multiphase systems.

Adsorption at Interfaces and Surface Tension Reduction

In an aqueous solution, SOS molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. To minimize the energetically unfavorable contact between their hydrophobic tails and water, they orient themselves with the oleyl tail directed away from the aqueous phase and the sulfate head remaining in the water.

This accumulation at the surface disrupts the cohesive energy of water molecules, leading to a significant reduction in the surface tension of the liquid.[1] This action is fundamental to the wetting, foaming, and emulsifying properties of the surfactant.[1][6] By lowering the interfacial tension between two immiscible liquids (e.g., oil and water), SOS facilitates the formation of stable emulsions.[2]

References

- 1. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1847-55-8 | Benchchem [benchchem.com]

- 6. greenchemindustries.com [greenchemindustries.com]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Oleyl Sulfate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium oleyl sulfate (SOS) in aqueous solutions. It covers the fundamental principles of micellization, detailed experimental protocols for CMC determination, factors influencing the CMC, and the relevance of this property in drug development.

Introduction to this compound and its Critical Micelle Concentration

This compound is an anionic surfactant of significant interest in various scientific and industrial fields, including drug delivery. Its amphiphilic nature, characterized by a hydrophilic sulfate head group and a long, unsaturated hydrophobic oleyl tail, drives its self-assembly in aqueous solutions to form micelles. The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which this self-assembly begins.

The presence of a cis-double bond in the oleyl chain introduces a kink in the hydrophobic tail, which influences its packing and, consequently, its physicochemical properties like solubility and CMC, distinguishing it from its saturated counterparts such as sodium stearyl sulfate.[1] Understanding the CMC of this compound is crucial for its effective application, as properties like solubilization, detergency, and emulsification are highly dependent on micelle formation.

A reported CMC value for high-purity this compound (SOS-95) is 0.028 mmol/L , with a corresponding surface tension at the CMC (γcmc) of 31.96 mN/m.[1] This value serves as a baseline, though it is subject to variations based on experimental conditions.

Quantitative Data on the CMC of this compound

Table 1: Illustrative Effect of Temperature on the CMC of this compound in Aqueous Solution

| Temperature (°C) | Expected CMC (mmol/L) | General Trend for Anionic Surfactants |

| 15 | > 0.028 | CMC generally decreases with increasing temperature to a minimum, then increases.[2] |

| 25 | 0.028* | Reference value. |

| 35 | < 0.028 | Micellization is favored as the dehydration of the headgroup increases. |

| 45 | May start to increase | The disruption of structured water around the hydrophobic tail can disfavor micellization. |

*Note: This table is illustrative. The value at 25°C is based on a reported experimental value for high-purity this compound.[1] Other values are extrapolations based on general principles for anionic surfactants.

Table 2: Illustrative Effect of Electrolytes on the CMC of this compound at 25°C

| Electrolyte | Concentration (mmol/L) | Expected CMC (mmol/L) | General Trend for Anionic Surfactants |

| None | 0 | 0.028 | Reference value. |

| NaCl | 10 | < 0.028 | Electrolytes shield the repulsion between ionic head groups, promoting micellization.[3] |

| NaCl | 50 | Significantly < 0.028 | The effect is more pronounced at higher electrolyte concentrations. |

| CaCl₂ | 10 | < CMC with NaCl | Divalent cations are more effective at shielding head group repulsion than monovalent cations.[3][4] |

| CaCl₂ | 50 | Significantly < CMC with NaCl | The effect of divalent cations is also concentration-dependent. |

*Note: This table is illustrative. The values are based on general principles of electrolyte effects on anionic surfactant CMCs and are not specific experimental data for this compound.

Thermodynamics of Micellization

The process of micellization is a spontaneous phenomenon driven by a negative Gibbs free energy change (ΔG°mic). This thermodynamic favorability is a result of the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes.

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where:

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

XCMC is the CMC expressed as a mole fraction.

-

β is the degree of counterion binding to the micelle (the fraction of counterions associated with the micelle).

For many anionic surfactants, the micellization process is primarily entropy-driven at lower temperatures. The positive entropy change results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core. As the temperature increases, the enthalpic contribution can become more significant.[2][5][6]

Diagram of Micelle Formation and Thermodynamic Driving Forces

References

An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Sodium Oleyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and micelle formation of sodium oleyl sulfate (SOS), an anionic surfactant of significant interest in various scientific and industrial fields, including drug delivery. This document details the physicochemical properties, thermodynamics of micellization, and experimental protocols for characterization, alongside potential applications and interactions with cellular signaling pathways.

Introduction to this compound

This compound is an anionic surfactant characterized by a long, unsaturated oleyl (C18:1) hydrocarbon chain and a polar sulfate head group. This amphiphilic structure drives its self-assembly in aqueous solutions to form thermodynamically stable aggregates known as micelles. The presence of a cis-double bond in the oleyl chain introduces a kink, influencing its packing properties and distinguishing it from its saturated counterparts.

Physicochemical Properties and Micelle Formation

The spontaneous aggregation of this compound monomers in solution above a certain concentration, the Critical Micelle Concentration (CMC), is a hallmark of its behavior. This process is driven by the hydrophobic effect, where the nonpolar tails minimize contact with water by associating with each other, while the hydrophilic heads remain exposed to the aqueous environment.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the onset of micelle formation. For a high-purity this compound with high double bond retention (SOS-95), a CMC of 0.028 mmol/L has been reported. At this concentration, the surface tension of the solution reaches a minimum value, which for SOS-95 is approximately 31.96 mN/m [1].

Factors Influencing Micelle Formation

Several factors can influence the CMC and the overall micellization process of this compound:

-

Temperature: Temperature can have a complex effect on the CMC. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head groups, which promotes micellization. However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.

-

Ionic Strength: The addition of electrolytes to a solution of ionic surfactants like this compound generally lowers the CMC. The counter-ions from the salt screen the electrostatic repulsion between the charged head groups, facilitating their closer packing and promoting micelle formation at lower concentrations.

-

Presence of Additives: Organic molecules and other impurities can affect the CMC. Some organic molecules can be incorporated into the micelles, altering their size, shape, and stability, which in turn can increase or decrease the CMC.

Quantitative Data on this compound Micellization

A summary of the key quantitative parameters for this compound is presented in the table below. It is important to note that these values can be influenced by experimental conditions and the purity of the surfactant.

| Parameter | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L | [1] |

| Surface Tension at CMC (γcmc) | 31.96 mN/m | [1] |

Experimental Protocols for Micelle Characterization

The characterization of this compound micelles involves various experimental techniques to determine parameters like CMC, size, and shape.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of this compound.

This is a classic method where the surface tension of the surfactant solution is measured at different concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension values against the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

References

The Critical Role of Surface Tension in Sodium Oleyl Sulfate Solutions: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the surface tension properties of sodium oleyl sulfate (SOS) solutions, a key parameter influencing formulation stability, drug delivery, and manufacturing processes in the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the interfacial behavior of this anionic surfactant.

Introduction to this compound and Surface Tension

This compound is an anionic surfactant of significant interest in various scientific and industrial applications due to its surface-active properties. The molecule consists of a long, unsaturated hydrophobic oleyl chain and a hydrophilic sulfate head group. This amphipathic structure allows SOS to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. The presence of a cis-double bond in the oleyl chain introduces a kink in the hydrophobic tail, which influences its molecular packing at interfaces and its aggregation behavior in solution compared to its saturated counterparts.

Surface tension is a critical property of liquids that arises from the cohesive forces between molecules. At the surface, liquid molecules are pulled inwards by their neighbors, creating a state of tension that makes the surface behave like a stretched elastic membrane. Surfactants like this compound are effective at reducing this tension, a phenomenon that is fundamental to processes such as emulsification, foaming, and wetting.

Fundamental Principles of Surface Activity

The surface activity of this compound in aqueous solutions is primarily governed by two phenomena: adsorption at the air-water interface and self-aggregation into micelles in the bulk solution.

Adsorption at the Air-Water Interface: At low concentrations, SOS molecules preferentially adsorb at the air-water interface. The hydrophobic oleyl tails orient themselves away from the water phase and towards the air, while the hydrophilic sulfate head groups remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a decrease in surface tension.

Micelle Formation: As the concentration of this compound increases, the air-water interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the addition of more surfactant molecules leads to their self-assembly into spherical aggregates called micelles in the bulk of the solution. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer shell, interacting with the surrounding water molecules. Once micelles begin to form, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.

The following diagram illustrates the process of micellization and the orientation of this compound molecules at the air-water interface.

Quantitative Surface Tension Properties

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γcmc). A lower CMC indicates that less surfactant is needed to achieve the maximum surface tension reduction.

Recent research on a high-purity form of this compound with a high retention of the double bond (SOS-95) has provided the following key quantitative data.[1]

| Property | Value | Unit |

| Critical Micelle Concentration (CMC) | 0.028 | mmol/L |

| Surface Tension at CMC (γcmc) | 31.96 | mN/m |

| Table 1: Surface Tension Properties of High-Purity this compound (SOS-95).[1] |

Factors Influencing Surface Tension of this compound Solutions

Effect of Temperature

For most surfactants, an increase in temperature leads to a decrease in surface tension.[2] This is because higher temperatures increase the kinetic energy of the molecules, which can weaken the cohesive forces at the liquid's surface.

Effect of pH

The pH of the solution can significantly impact the surface activity of some surfactants, particularly those with ionizable head groups. For anionic surfactants like sulfates, the charge on the head group is generally stable over a wide pH range. However, extreme pH values could potentially lead to hydrolysis of the sulfate group, which would alter the surfactant's properties. For the closely related sodium oleate, the CMC has been shown to increase with pH in the range of 7 to 12.[3]

Effect of Electrolytes

The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC.[4][5] The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, both at the interface and in the micelles. This shielding effect facilitates the packing of surfactant molecules at the interface and promotes the formation of micelles at lower surfactant concentrations.

The logical relationship of these influencing factors is depicted in the diagram below.

Experimental Protocols for Surface Tension Measurement

The determination of surface tension is a critical experimental procedure for characterizing surfactant solutions. Several methods are commonly employed, each with its own advantages and considerations.

Du Noüy Ring Method

This classic technique involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid. The force measured is directly related to the surface tension of the liquid. A correction factor is necessary to account for the shape of the liquid column that is pulled up by the ring.

Protocol Outline:

-

A clean platinum-iridium ring is suspended from a sensitive balance.

-

The ring is lowered until it is fully wetted by the this compound solution.

-

The ring is then slowly pulled upwards.

-

The force is recorded as a function of the ring's position.

-

The maximum force just before the liquid film breaks is used to calculate the surface tension, applying a necessary correction factor.

Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin, roughened platinum plate that is held stationary at the air-liquid interface. This method can be used to measure surface tension over time and is well-suited for determining equilibrium surface tension.

Protocol Outline:

-

A thin, clean platinum plate is suspended from a microbalance.

-

The plate is lowered to touch the surface of the this compound solution.

-

The force due to the wetting of the plate by the liquid is measured.

-

The surface tension is calculated from this force and the wetted perimeter of the plate.

Pendant Drop Method

This optical method involves analyzing the shape of a droplet of the this compound solution hanging from the tip of a needle. The shape of the drop is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it.

Protocol Outline:

-

A drop of the this compound solution is formed at the tip of a vertically mounted needle.

-

An image of the drop is captured using a high-resolution camera.

-

The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation.

-

The surface tension is determined from the parameters of the best-fit curve.

The general workflow for experimental determination of surface tension is illustrated below.

Conclusion

The surface tension properties of this compound solutions are a complex interplay of molecular structure, concentration, and environmental factors. Understanding these properties is paramount for the effective application of this surfactant in research, drug development, and various industrial processes. This guide has provided an in-depth overview of the fundamental principles, key quantitative data, influencing factors, and experimental methodologies related to the surface tension of this compound solutions. Further research to obtain more specific quantitative data on the effects of temperature, pH, and electrolytes on various grades of this compound will be invaluable for a more complete understanding and optimization of its performance in diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of pH and Temperature on the Equilibrium and Dynamic Surface Tension of Aqueous Solutions of Sodium Oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 5. ijogst.put.ac.ir [ijogst.put.ac.ir]

The Intricate Dance of Molecules: A Technical Guide to the Phase Behavior of Aqueous Sodium Oleyl Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex phase behavior of aqueous solutions of sodium oleyl sulfate (SOS), an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. Understanding the self-assembly of SOS in water is paramount for controlling the microstructure of formulations and, consequently, their performance. This document provides a comprehensive overview of the critical parameters governing the phase transitions of SOS solutions, detailed experimental protocols for their characterization, and visual representations of the underlying molecular organization.

Core Physicochemical Properties and Phase Transitions

The behavior of this compound in an aqueous environment is dictated by its amphiphilic nature, possessing a hydrophilic sulfate head group and a long, hydrophobic oleyl tail. This dual character drives the formation of various supramolecular structures as a function of concentration and temperature.

Critical Micelle Concentration (CMC)

Below a specific concentration, known as the Critical Micelle Concentration (CMC), SOS molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized aggregates called micelles to minimize the unfavorable contact between their hydrophobic tails and water. For a high-purity this compound with a high degree of double bond retention (SOS-95), the CMC has been determined with precision.

| Parameter | Value | Method |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L | Tensiometry |

| Surface Tension at CMC (γcmc) | 31.96 mN/m | Tensiometry |

Table 1: Critical Micelle Concentration and Surface Tension at CMC for this compound (SOS-95) in Water.

Krafft Temperature

Lyotropic Liquid Crystalline Phases

At concentrations significantly above the CMC, this compound solutions transition from simple spherical micelles to more ordered and complex structures known as lyotropic liquid crystalline phases.[2] The specific phase formed depends on the surfactant concentration and temperature. For this compound, the following phases have been reported:

-

Micellar Phase (L₁): At concentrations just above the CMC, SOS forms spherical or spheroidal micelles dispersed in the aqueous medium. The size of these aggregates tends to increase with increasing surfactant concentration.[3]

-

Lamellar Phase (L_α_): At high concentrations, this compound is known to form a lamellar liquid crystal structure.[2] This phase consists of bilayers of surfactant molecules separated by layers of water.

While the formation of hexagonal and cubic phases is common for many surfactants, specific concentration and temperature ranges for these phases in aqueous this compound solutions are not well-documented in publicly available literature. The general progression of phases with increasing surfactant concentration is depicted in the following logical diagram.

Caption: Generalized phase progression of this compound in aqueous solution with increasing concentration.

Experimental Protocols for Characterization

The elucidation of the phase behavior of this compound solutions requires a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.

Materials and Equipment:

-

Tensiometer with a Du Noüy platinum-iridium ring

-

High-purity this compound

-

Ultrapure water

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC (e.g., 10 mmol/L). Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC (e.g., from 0.001 mmol/L to 1 mmol/L).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water.

-

Measurement:

-

Place a known volume of the most dilute SOS solution into the sample vessel.

-

Ensure the Du Noüy ring is clean (flame-cleaned to red hot) and properly attached to the tensiometer's balance.

-

Immerse the ring into the solution and then slowly raise it.

-

The instrument will record the force required to pull the ring through the liquid-air interface. This force is used to calculate the surface tension.

-

Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize contamination.

-

Perform at least three measurements for each concentration and calculate the average.[4]

-

-

Data Analysis: Plot the average surface tension (in mN/m) against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the curve.[5]

Caption: Experimental workflow for CMC determination using tensiometry.

Identification of Liquid Crystalline Phases by Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the anisotropic structures of liquid crystalline phases. These phases exhibit birefringence, meaning they rotate the plane of polarized light, which results in characteristic textures when viewed between crossed polarizers.

Materials and Equipment:

-

Polarizing optical microscope with a rotating stage and a camera

-

Glass microscope slides and coverslips

-

Aqueous solutions of this compound at various concentrations (e.g., 10 wt%, 30 wt%, 50 wt%, 70 wt%)

-

Pipettes

Procedure:

-

Sample Preparation: Place a small drop of the SOS solution onto a clean microscope slide. Carefully place a coverslip over the drop, avoiding the formation of air bubbles. Seal the edges of the coverslip with nail polish or a sealant to prevent water evaporation, especially for long-term observation or at elevated temperatures.

-

Microscope Setup: Turn on the microscope's light source and set the polarizers to a crossed position (90° to each other). In this configuration, an isotropic sample (like a dilute micellar solution) will appear dark.

-

Observation:

-

Place the prepared slide on the microscope stage.

-

Focus on the sample.

-

Observe the sample for any bright regions or characteristic textures. Anisotropic liquid crystalline phases will appear bright against the dark background.

-

Rotate the stage and observe any changes in the texture. Different liquid crystalline phases have distinct textures (e.g., Maltese crosses for lamellar phases, fan-like textures for hexagonal phases).

-

Capture images of the observed textures for documentation and analysis.

-

-

Temperature Studies: If the microscope is equipped with a hot stage, the phase transitions as a function of temperature can be observed by slowly heating or cooling the sample and noting the temperatures at which the textures change.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of materials. For surfactant solutions, it provides quantitative information about the size, shape, and arrangement of micelles and the structure of liquid crystalline phases.

Materials and Equipment:

-

SAXS instrument

-

Capillary tubes (e.g., quartz or glass)

-

Aqueous solutions of this compound at various concentrations

-

Syringes for sample loading

Procedure:

-

Sample Preparation:

-

Prepare a series of SOS solutions at different concentrations, covering the expected phase transitions.

-

Ensure the solutions are homogeneous and free of air bubbles.

-

Carefully load each solution into a clean, dry capillary tube using a syringe. Seal the ends of the capillary to prevent evaporation.[6]

-

-

Data Collection:

-

Mount the capillary in the sample holder of the SAXS instrument.

-

Expose the sample to the X-ray beam for a predetermined amount of time.

-

A 2D detector records the scattered X-rays.

-

Collect a scattering pattern for a background sample (the solvent, i.e., ultrapure water) under the same conditions.

-

-

Data Analysis:

-

Subtract the background scattering from the sample scattering to obtain the scattering profile of the SOS structures.

-

Analyze the resulting 1D scattering profile (intensity vs. scattering vector, q).

-

The position and shape of the peaks in the scattering profile provide information about the structure:

-

Micellar Solutions: A broad scattering peak can be fitted with models to determine micelle size and shape.

-

Liquid Crystalline Phases: Sharp Bragg peaks will be observed. The ratio of the peak positions can be used to identify the phase (e.g., 1:2:3 for lamellar, 1:√3:2 for hexagonal). The d-spacing (the distance between repeating structural units) can be calculated from the peak positions using Bragg's law (d = 2π/q).

-

-

Caption: Workflow for structural analysis of this compound solutions using SAXS.

Conclusion

The phase behavior of aqueous this compound solutions is a rich and complex field of study, with direct implications for the formulation of a wide range of products. While key parameters such as the critical micelle concentration have been established, a complete quantitative phase diagram remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to systematically explore the self-assembly of this important surfactant, enabling the rational design and optimization of novel drug delivery systems and other advanced materials. Future work should focus on meticulously mapping the phase boundaries as a function of both concentration and temperature, and investigating the influence of additives such as salts and co-surfactants on the phase behavior.

References

The Intricate Dance: A Technical Guide to the Interaction of Sodium Oleyl Sulfate with Polymers in Solution

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the interaction between sodium oleyl sulfate, an anionic surfactant, and various polymers in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing these interactions, summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying processes. Understanding these interactions is paramount for advancements in drug delivery, formulation science, and materials research.

Introduction: The Significance of Surfactant-Polymer Interactions

The interplay between surfactants and polymers in solution is a cornerstone of numerous applications, from the stabilization of emulsions and suspensions in the pharmaceutical and food industries to the controlled release of therapeutic agents in advanced drug delivery systems. This compound, with its long, unsaturated hydrocarbon tail, presents unique interaction profiles with polymers compared to its more commonly studied saturated counterparts like sodium dodecyl sulfate (SDS). These interactions are primarily driven by a combination of electrostatic and hydrophobic forces, leading to the formation of complex structures that can significantly alter the physicochemical properties of the solution, such as viscosity, surface tension, and solubilization capacity.

The formation of surfactant-polymer complexes is characterized by two critical concentration points:

-

Critical Aggregation Concentration (CAC): The concentration at which surfactant molecules begin to bind to the polymer chains, forming micelle-like aggregates. The CAC is typically lower than the critical micelle concentration of the surfactant in the absence of the polymer.

-

Polymer Saturation Point (PSP): The concentration at which the polymer chains become saturated with surfactant aggregates. Beyond this point, free micelles begin to form in the bulk solution.

Quantitative Data Summary

| Surfactant | Polymer | Parameter | Value | Temperature (°C) | Reference |

| Sodium Dodecyl Sulfate (SDS) | Polyethylene Glycol (PEG) | CAC | 3.7 - 5.0 mM | 25 | [3] |

| Sodium Dodecyl Sulfate (SDS) | Polyethylene Glycol (PEG) | CMC (in presence of PEG) | Increases with PEG concentration | 25 | [3] |

| Sodium Dodecyl Sulfate (SDS) | Hydroxypropyl Methylcellulose (HPMC) | CAC | ~6 mM (for 1 wt% HPMC) | Not Specified | [4] |

| Bis(2-ethylhexyl) sodium sulfosuccinate (AOT) | Hydroxypropyl Methylcellulose (HPMC) | Interaction Energy | -31.8 kcal/mol | Not Specified | [5] |

Note: The interaction energy for AOT with HPMC was determined by Density Functional Theory (DFT) calculations and indicates a strong, favorable interaction.[5]

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between surfactants and polymers. Below are detailed methodologies for key experiments.

Surface Tension Measurement (Du Noüy Ring Method)

This method is used to determine the CAC by measuring the change in surface tension of a polymer solution as a function of surfactant concentration.

Materials and Equipment:

-

Tensiometer with a platinum Du Noüy ring

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Micropipettes

-

Polymer solution of known concentration

-

Concentrated surfactant stock solution

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a known volume of the polymer solution into the glass vessel and allow it to equilibrate to the desired temperature.

-

Immerse the clean platinum ring into the solution.

-

Measure the initial surface tension of the polymer solution.

-

Incrementally add small aliquots of the concentrated surfactant stock solution to the polymer solution, ensuring thorough mixing after each addition.

-

Measure the surface tension after each addition, allowing the system to equilibrate.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CAC is identified as the concentration at which a distinct break in the curve occurs, indicating the onset of surfactant binding to the polymer.

Fluorescence Spectroscopy (Pyrene Probe Method)

This technique utilizes the sensitivity of the fluorescence spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment to determine the CAC.

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

-

Polymer solution of known concentration

-

Concentrated surfactant stock solution

-

Pyrene stock solution (in a volatile solvent like acetone)

Procedure:

-

Prepare a series of vials containing the polymer solution at a fixed concentration.

-

Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene. This results in a final pyrene concentration in the micromolar range.

-

Add varying amounts of the surfactant stock solution to each vial to create a range of surfactant concentrations.

-

Incubate the solutions to allow for the solubilization of pyrene and the formation of polymer-surfactant complexes.

-

Measure the fluorescence emission spectra of each solution, typically exciting at around 335 nm.

-

Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration.

-

The CAC is determined from the inflection point of this plot, which signifies the partitioning of pyrene into the hydrophobic microdomains of the polymer-surfactant aggregates.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a surfactant to a polymer, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials and Equipment:

-

Isothermal Titration Calorimeter

-

Polymer solution (in the sample cell)

-

Concentrated surfactant solution (in the injection syringe)

-

Degassing station

Procedure:

-

Prepare the polymer and surfactant solutions in the same buffer to minimize heats of dilution. Degas both solutions thoroughly.

-

Load the polymer solution into the sample cell and the surfactant solution into the injection syringe of the ITC instrument.

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, sequential injections of the surfactant solution into the polymer solution.

-

The instrument records the heat released or absorbed after each injection.

-

The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of surfactant to polymer.

-

Fit the resulting binding isotherm to an appropriate binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Rheological Measurements

Rheology is used to study the effect of surfactant-polymer interactions on the flow behavior and viscoelastic properties of the solution.

Materials and Equipment:

-

Rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder)

-

Temperature control unit

-

Polymer-surfactant solutions at various concentrations

Procedure:

-

Calibrate the rheometer and set the desired temperature.

-

Load the sample onto the rheometer geometry, ensuring proper filling and trimming of any excess sample.

-

Allow the sample to equilibrate thermally.

-

Steady Shear Measurements: Perform a shear rate sweep to determine the viscosity as a function of shear rate. This can reveal shear-thinning or shear-thickening behavior resulting from the formation of polymer-surfactant networks.

-

Oscillatory Measurements: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). These parameters provide information about the elastic and viscous properties of the solution, respectively, and can indicate the formation of gel-like structures.

-

Analyze the data to understand how the addition of the surfactant alters the rheological profile of the polymer solution.

Visualizing the Interaction: Models and Workflows

Visual models are crucial for understanding the complex processes involved in surfactant-polymer interactions. The following diagrams, created using the DOT language, illustrate a conceptual model of interaction and a typical experimental workflow.

References

- 1. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sol-Gel Behavior of Hydroxypropyl Methylcellulose (HPMC) in Ionic Media Including Drug Release [mdpi.com]

- 5. mdpi.com [mdpi.com]

Navigating the Thermal Landscape of Sodium Oleyl Sulfate: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of excipients like sodium oleyl sulfate (SOS) is critical for ensuring drug product quality, safety, and efficacy. This in-depth technical guide provides a comprehensive overview of the thermal behavior of SOS, including its stability limits, decomposition pathways, and the analytical methods used for its characterization.

While specific, detailed thermogravimetric data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels from closely related alkyl sulfate surfactants to provide a robust framework for its thermal analysis.

Thermal Stability Profile

This compound is reported to be a thermally stable compound. Studies suggest that, in general, long-chain alkyl sulfates can be stable at elevated temperatures. One study has indicated that surfactants of this type are thermally stable up to 370 °C. The activation energy for the thermal decomposition of such surfactants has been reported to be in the range of 14.00–26.06 kJ/mol. It is important to note that the thermal stability can be influenced by the presence of impurities, the manufacturing process, and the specific experimental conditions of the analysis.

For comparative purposes, the thermal decomposition of the more extensively studied sodium dodecyl sulfate (SDS) begins at temperatures around 200 °C, with significant degradation occurring at higher temperatures. The decomposition process for SDS is known to be complex, involving multiple stages of weight loss corresponding to the evolution of different gaseous products. Given the longer and unsaturated alkyl chain of this compound, its decomposition profile may differ.

Summary of Thermal Stability Data

| Parameter | Value | Notes |

| Decomposition Onset Temperature | Not definitively reported for this compound. | By analogy with similar surfactants, initial decomposition may begin in the range of 200-250 °C. |

| Reported Thermal Stability Limit | Up to 370 °C | This is a general value for surfactants of this class and may not represent the onset of decomposition. |

| Activation Energy of Decomposition | 14.00–26.06 kJ/mol | Represents the energy barrier for the decomposition reaction to occur. |

Experimental Protocols for Thermal Analysis

Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability and decomposition of materials like this compound. When coupled with techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), TGA can also identify the evolved gaseous decomposition products.

Generalized Protocol for Thermogravimetric Analysis (TGA) of this compound

This protocol describes a general procedure for analyzing the thermal stability of a solid powder like this compound using a thermogravimetric analyzer.

1. Sample Preparation:

- Ensure the this compound sample is in a dry, powdered form.

- If necessary, gently grind the sample to achieve a uniform particle size.

- Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

2. Instrument Setup:

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

- Select the desired atmosphere for the analysis. An inert atmosphere (e.g., nitrogen or argon) is typically used to study thermal decomposition without oxidative effects. An oxidative atmosphere (e.g., air or oxygen) can be used to investigate thermo-oxidative degradation.

- Set the gas flow rate, typically between 20-50 mL/min.

3. Thermal Program:

- Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).

- Program a heating ramp at a constant rate. A common heating rate for such analyses is 10 °C/min.

- Set the final temperature to a point where the decomposition is complete, for example, 600-800 °C.

4. Data Acquisition and Analysis:

- Initiate the TGA run and record the mass loss as a function of temperature.

- The resulting TGA curve (mass vs. temperature) can be analyzed to determine:

- Onset temperature of decomposition: The temperature at which significant mass loss begins.

- Peak decomposition temperature: The temperature at which the rate of mass loss is at its maximum (obtained from the derivative of the TGA curve, the DTG curve).

- Percentage mass loss at different temperature ranges, corresponding to various decomposition steps.

- Residual mass at the final temperature.

- If using TGA-MS or TGA-FTIR, simultaneously record the mass spectra or infrared spectra of the evolved gases to identify the decomposition products.

Visualizing Experimental and Decomposition Pathways

To better understand the processes involved in the thermal analysis and decomposition of this compound, the following diagrams illustrate a typical experimental workflow and a hypothesized decomposition pathway.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of alkyl sulfates like this compound is expected to proceed through the cleavage of the C-O and S-O bonds. In an inert atmosphere, a likely primary decomposition pathway involves the hydrolysis of the sulfate group, leading to the formation of an alcohol and sodium bisulfate or sodium bisulfite. Subsequent decomposition at higher temperatures would lead to the breakdown of the hydrocarbon chain and the release of sulfur oxides.

Based on studies of similar surfactants, the pyrolysis of the alkyl chain can lead to a variety of smaller hydrocarbon molecules, including alkenes and alkanes. The sodium sulfate/bisulfate residue will further decompose at very high temperatures to release sulfur oxides. The presence of the double bond in the oleyl chain may introduce additional complexities to the decomposition of the hydrocarbon backbone compared to saturated alkyl sulfates.

Methodological & Application

Application Notes and Protocols: Sodium Oleyl Sulfate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleyl sulfate is an anionic surfactant that plays a critical role as an emulsifier in various emulsion polymerization processes. Its amphiphilic molecular structure, comprising a long hydrophobic oleyl (C18) chain and a hydrophilic sulfate head, enables it to reduce the interfacial tension between water-insoluble monomers and the aqueous continuous phase. This property is fundamental to the formation and stabilization of polymer nanoparticles, making it a valuable component in the synthesis of latexes for paints, adhesives, coatings, and advanced drug delivery systems.[1][2][3]

In emulsion polymerization, surfactants like this compound are essential for emulsifying the monomer to form stable droplets, facilitating the nucleation of polymer particles within micelles, and preventing the agglomeration of these particles as they grow.[3][4] The choice and concentration of the surfactant significantly influence key properties of the final polymer dispersion, including particle size, particle size distribution, molecular weight, and overall latex stability.[5]

Mechanism of Action in Emulsion Polymerization

The function of this compound in emulsion polymerization can be understood through the following key stages:

-

Micelle Formation: Above its critical micelle concentration (CMC) in the aqueous phase, this compound molecules self-assemble into spherical structures called micelles. The hydrophobic oleyl tails form the core of the micelle, while the hydrophilic sulfate heads face the surrounding water.

-

Monomer Emulsification: The hydrophobic monomer is dispersed in the water phase with agitation, forming large droplets. This compound molecules adsorb onto the surface of these droplets, preventing them from coalescing.

-

Particle Nucleation: A portion of the monomer diffuses from the droplets through the aqueous phase and into the hydrophobic cores of the micelles. Polymerization is then initiated by a water-soluble initiator, and the monomer-swollen micelles become the primary sites for the formation of new polymer particles.[6]

-

Particle Growth and Stabilization: As polymerization proceeds, monomer continues to diffuse from the droplets to the growing polymer particles. This compound molecules adsorb onto the surface of these nanoparticles, providing electrostatic stabilization that prevents them from aggregating.[3] This stabilization is crucial for maintaining a stable colloidal dispersion throughout the reaction and during storage.[1]

Applications in Research and Drug Development

The unique properties of polymers synthesized via emulsion polymerization using this compound lend themselves to a variety of advanced applications:

-

Drug Delivery: Emulsion polymerization can produce polymer nanoparticles (nanoemulsions) with controlled size and surface characteristics, making them suitable as carriers for poorly water-soluble drugs.[7] The resulting nanoemulsions can enhance drug solubility, improve bioavailability, and enable targeted drug delivery.[8][9] Cationic surfactants, in particular, are noted for their electrostatic attraction to negatively charged cell membranes, which can be a desirable feature in drug delivery systems.[8]

-

Paints and Coatings: The stable latexes produced are a primary component of water-based paints and coatings. The small particle size contributes to excellent film formation, adhesion, and water resistance in the final product.[2]

-

Adhesives: Emulsion polymers form the basis of many pressure-sensitive and construction adhesives, offering a good balance of adhesive and cohesive properties.[10]

-

Synthetic Rubber: Styrene-butadiene rubber (SBR) and other synthetic elastomers are commonly produced via emulsion polymerization, where the surfactant system is critical for achieving the desired polymer properties and reaction kinetics.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data from emulsion polymerization experiments involving anionic surfactants similar to this compound. These parameters demonstrate the influence of surfactant concentration on the final polymer properties.

| Parameter | Value | Monomer System | Notes | Reference |

| Surfactant Type | Sodium Lauryl Sulfate (SLS) | Styrene | Anionic surfactant, structurally similar to this compound. | [5] |

| SLS Concentration | 1 mM, 3 mM, 5 mM | Styrene | Experiments conducted with 6.4 mM nonionic surfactant (Triton X-405) and 5 mM Potassium Persulfate (KPS) initiator at 70°C. | [5] |

| Effect on Polymerization Rate | Increased rate with higher SLS concentration | Styrene | Higher surfactant concentration leads to a greater number of micelles, increasing the sites for particle nucleation and thus the overall rate of polymerization. | [5] |

| Final Monomer Conversion | >95% for all concentrations | Styrene | While the rate is affected, the final conversion is high across the tested concentration range. | [5] |

| Surfactant Type | Sodium Dodecyl Sulfate (SDS) | Methyl Methacrylate/Butyl Acrylate | Comparison between a standard surfactant (SDS) and a reactive surfactant (AOS). | [11] |

| Max. Latex Solids with 1% Surfactant | 40% | Methyl Methacrylate/Butyl Acrylate | With 1% SDS, stable latex could be obtained up to 40% solids content. | [11] |

| Particle Size Behavior | Relatively constant | Methyl Methacrylate/Butyl Acrylate | With SDS, particle size and number remained relatively constant as latex solids increased, indicating continuous nucleation of new particles. | [11] |

Experimental Protocols

General Protocol for Emulsion Polymerization of Styrene

This protocol describes a typical batch emulsion polymerization of styrene using an anionic surfactant like this compound. This method is adapted from established procedures for similar surfactants like sodium dodecyl sulfate (SDS).[12][13]

Materials:

-

Styrene (monomer), inhibitor removed

-

This compound (emulsifier/surfactant)

-

Potassium Persulfate (K2S2O8) (initiator)

-

Sodium Bicarbonate (NaHCO3) (buffer)

-

Deionized water

-

Nitrogen gas supply

-

Hydroquinone (inhibitor for stopping the reaction)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle or oil bath with temperature control

-

Syringe and needle for initiator injection

-

Septum

-

Thermometer

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer in the central neck, the condenser in one side neck, and a septum in the other. Place the flask in the heating mantle or oil bath.

-

Aqueous Phase Preparation: In the flask, dissolve this compound (e.g., 0.5-2.0 g) and sodium bicarbonate (e.g., 0.2 g) in deionized water (e.g., 200 mL).

-

Deoxygenation: Purge the system with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

-

Monomer Addition: While stirring, add the inhibitor-free styrene monomer (e.g., 50 g) to the aqueous solution. Continue stirring to form a stable emulsion of monomer droplets.

-

Heating: Heat the reaction mixture to the desired temperature (typically 70-90°C) and allow it to equilibrate.[12][13]

-

Initiation: Prepare a solution of the initiator, potassium persulfate (e.g., 0.5 g in 10 mL of deionized water). Once the reactor temperature is stable, inject the initiator solution through the septum to start the polymerization.[12]

-

Polymerization: Allow the reaction to proceed for several hours (e.g., 2-6 hours) while maintaining constant stirring and temperature. The appearance of the mixture will change from a semi-transparent emulsion to an opaque, milky-white latex as polymer particles form and grow.[12]

-

Reaction Quenching and Cooling: After the desired reaction time, cool the reactor to room temperature. To stop the reaction for analysis of samples taken during the process, a small amount of an inhibitor solution like hydroquinone can be added.[14]

-

Characterization: The resulting polymer latex can be characterized for various properties:

Visualizations

Caption: Experimental workflow for a typical batch emulsion polymerization.

Caption: Role of this compound in micelle formation and particle stabilization.

References

- 1. products.pcc.eu [products.pcc.eu]

- 2. pcimag.com [pcimag.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sanyo-chemical.co.jp [sanyo-chemical.co.jp]

- 7. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [digital.library.adelaide.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. discover.univarsolutions.com [discover.univarsolutions.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sodium Oleyl Sulfate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium oleyl sulfate as a versatile excipient in the formulation of various drug delivery systems. Detailed protocols for the preparation and characterization of these systems are also included to facilitate practical implementation in a research and development setting.

Introduction to this compound

This compound is an anionic surfactant valued in pharmaceutical formulations for its ability to act as an emulsifier, stabilizer, and permeation enhancer.[1][2] Its amphiphilic nature, consisting of a hydrophobic oleyl chain and a hydrophilic sulfate head group, allows it to reduce interfacial tension between different phases, making it suitable for a variety of drug delivery applications.[1][2]

Applications in Drug Delivery Systems

This compound's primary roles in drug delivery include stabilizing nanoparticulate systems, modifying the properties of liposomes, forming microemulsions and nanoemulsions, and enhancing the permeation of drugs through biological membranes.

Nanoparticle Drug Delivery Systems

In nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, this compound can be employed as a stabilizer.[3][4] It adsorbs onto the nanoparticle surface, providing electrostatic repulsion that prevents particle aggregation and ensures the stability of the colloidal dispersion.[5] The concentration of this compound can influence the final particle size and surface charge (zeta potential) of the nanoparticles.[5][6]

Data Presentation: Characterization of this compound-Stabilized Nanoparticles

The following table can be used to document the effect of varying this compound concentrations on the physicochemical properties of nanoparticles.

| Formulation Code | Drug:Lipid/Polymer Ratio | This compound Conc. (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| NP-SOS-0.1 | 1:10 | 0.1 | |||||

| NP-SOS-0.5 | 1:10 | 0.5 | |||||

| NP-SOS-1.0 | 1:10 | 1.0 | |||||

| NP-SOS-2.0 | 1:10 | 2.0 |

Note: This table is a template. Researchers should populate it with their own experimental data.

Liposomal Drug Delivery Systems

This compound can be incorporated into liposomal formulations to modify their structure and properties. As an anionic surfactant, it can influence the lamellarity and charge of the liposomes, which in turn can affect their stability, drug encapsulation efficiency, and interaction with biological membranes.[7]

Data Presentation: Influence of this compound on Liposome Characteristics

This table template can be used to record data on the effect of this compound on key liposomal parameters.

| Formulation Code | Lipid Composition | This compound Conc. (molar ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| Lipo-SOS-0 | PC:Chol (7:3) | 0 | ||||

| Lipo-SOS-1 | PC:Chol:SOS (7:3:0.1) | 0.1 | ||||

| Lipo-SOS-2 | PC:Chol:SOS (7:3:0.5) | 0.5 | ||||

| Lipo-SOS-3 | PC:Chol:SOS (7:3:1.0) | 1.0 |

PC: Phosphatidylcholine, Chol: Cholesterol, SOS: this compound. This table is a template for experimental data.

Microemulsions and Nanoemulsions

This compound is an effective emulsifying agent for the preparation of oil-in-water (o/w) microemulsions and nanoemulsions, which are thermodynamically stable, transparent or translucent systems capable of solubilizing poorly water-soluble drugs.[8][9] These systems can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form with a large interfacial area for absorption.[10]

Data Presentation: Characterization of Microemulsion/Nanoemulsion Formulations

The following table is a template for characterizing microemulsions or nanoemulsions formulated with this compound.

| Formulation Code | Oil (%) | Surfactant (SOS, %) | Co-surfactant (%) | Aqueous Phase (%) | Droplet Size (nm) | PDI | In Vitro Drug Release at 6h (%) |

| ME-SOS-1 | 10 | 15 | 10 | 65 | |||

| ME-SOS-2 | 10 | 20 | 15 | 55 | |||

| ME-SOS-3 | 15 | 25 | 20 | 40 | |||

| ME-SOS-4 | 15 | 30 | 25 | 30 |

SOS: this compound. This table is a template for experimental data.

Transdermal Drug Delivery

This compound can act as a chemical permeation enhancer to facilitate the transport of drugs across the skin barrier, the stratum corneum.[2] Anionic surfactants like this compound can interact with the skin's lipids and proteins, disrupting the highly ordered structure of the stratum corneum and thereby increasing skin permeability.[2]

Data Presentation: Permeation Enhancement with this compound

| Drug | Concentration of Enhancer (% w/w) | Permeability Coefficient (cm/h) | Flux (µg/cm²/h) | Enhancement Ratio* | Citation |

| Captopril | 1% (SLS) | 5.09 | 76.43 | 1.170 | [11] |

| 5-Fluorouracil | 5% (SLS) | - | - | ~8 | [12] |

| Antipyrine | 5% (SLS) | - | - | ~4 | [12] |

| Indomethacin | 5% (SLS) | - | - | ~2 | [12] |

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using this compound as a surfactant.

Materials:

-

Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

-

Drug

-

This compound

-

Purified water

-

High-shear homogenizer

-

High-pressure homogenizer (optional)

Procedure:

-

Melt the solid lipid at a temperature 5-10°C above its melting point.

-

Dissolve or disperse the drug in the molten lipid.

-

In a separate beaker, prepare an aqueous solution of this compound and heat it to the same temperature as the lipid phase.

-

Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.[5]

-

(Optional) Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size further.[13]

-

Allow the resulting nanoemulsion to cool down to room temperature while stirring, which leads to the crystallization of the lipid and the formation of SLNs.

-

Characterize the SLN dispersion for particle size, PDI, and zeta potential.

References

- 1. Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. efficiency drug loading: Topics by Science.gov [science.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. research.monash.edu [research.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

Application Notes and Protocols for the Quantification of Sodium Oleyl Sulfate

Introduction

Sodium oleyl sulfate is an anionic surfactant widely utilized in cosmetic, personal care, and pharmaceutical formulations for its emulsifying, cleansing, and foaming properties.[1][2] Accurate quantification of this ingredient is critical for quality control, formulation development, and regulatory compliance, ensuring product efficacy and safety. This document provides detailed protocols for three common analytical methods used to determine the concentration of this compound in various formulations: Two-Phase Titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Method 1: Two-Phase Titration

This classic titrimetric method is robust and cost-effective for quantifying anionic surfactants. It relies on the formation of an ion-pair between the anionic this compound and a cationic titrant, which is then extracted into an organic solvent. The endpoint is visualized by a color change of a mixed indicator.

Experimental Protocol

1. Reagents and Materials:

-

Standard 0.004 M Benzethonium Chloride Solution

-

Chloroform

-

Dilute Sulfuric Acid (1 M)

-

Dimethyl Yellow - Oracet Blue B Indicator Solution

-

This compound Standard

-

Separatory Funnel (250 mL)

-

Burette (50 mL)

-

Pipettes and Volumetric Flasks

2. Standard Preparation:

-

Accurately weigh approximately 1.15 g of this compound standard, dissolve in deionized water, and dilute to 1000 mL in a volumetric flask. This creates a stock solution.

-

Further dilutions can be made as needed for standardizing the titrant.

3. Sample Preparation:

-

Accurately weigh a quantity of the formulation expected to contain approximately 20-30 mg of this compound.

-

Dissolve the sample in 50 mL of deionized water in a separatory funnel. Some formulations may require gentle heating to fully dissolve.

4. Titration Procedure:

-

Transfer 20.0 mL of the prepared sample solution into a separatory funnel.[3]

-

Add 15 mL of chloroform and 10 mL of dilute sulfuric acid to the funnel.[3]

-

Add 1 mL of the dimethyl yellow-oracet blue B indicator solution. The chloroform layer will initially be yellow.[3]

-

Titrate with 0.004 M benzethonium chloride solution. After each addition of the titrant, stopper the funnel and shake vigorously for about 30 seconds.[3]

-

Allow the layers to separate completely.

-

Continue the titration until the chloroform layer acquires a permanent, clear green color.[3]

-

Record the volume of titrant used.

5. Calculation: The concentration of this compound is calculated using the following formula, based on methods for similar alkyl sulfates:

-

This compound (g) = V × M × F

-

V : Volume of benzethonium chloride solution used (mL)

-

M : Molarity of the benzethonium chloride solution (mol/L)

-

F : Molar mass of this compound (370.5 g/mol )[4]

-

Data Presentation

Table 1: Example Titration Results and Precision

| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Calculated Amount (mg) | Recovery (%) |

| Formulation A-1 | 1.05 | 14.2 | 20.9 | 99.5 |

| Formulation A-2 | 1.06 | 14.4 | 21.2 | 100.9 |

| Formulation A-3 | 1.04 | 14.1 | 20.8 | 99.0 |

| Average | 1.05 | 14.2 | 21.0 | 99.8 |

| RSD (%) | 0.96% | 1.07% | 1.02% | 0.96% |

Workflow Diagram

Caption: Workflow for Two-Phase Titration.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity compared to titration, making it suitable for complex formulations. Since this compound lacks a strong UV chromophore, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are employed.

Experimental Protocol

1. Instrumentation and Conditions:

-

HPLC System: With RID or ELSD detector

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

2. Reagents and Materials:

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

This compound Standard

3. Standard Preparation:

-

Prepare a stock solution of this compound (1000 µg/mL) in the mobile phase.

-

Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL).

4. Sample Preparation:

-

Accurately weigh a portion of the formulation and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Use sonication if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in sequence, from lowest to highest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation